molecular formula C16H13ClN4O B2619806 N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride CAS No. 1185456-29-4

N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2619806
CAS No.: 1185456-29-4
M. Wt: 312.76
InChI Key: LGKANMZQEDIVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a polycyclic heteroaromatic compound featuring a benzofuropyrimidine core fused with a pyridinylmethylamine substituent. Its structure combines a benzofuran ring fused to a pyrimidine ring, with a pyridine-containing side chain at the 4-position of the pyrimidine. The hydrochloride salt enhances its solubility for pharmacological applications. This compound is of interest due to its structural similarity to kinase inhibitors and other bioactive heterocycles, particularly in targeting neurodegenerative diseases and cancer .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O.ClH/c1-2-7-13-12(6-1)14-15(21-13)16(20-10-19-14)18-9-11-5-3-4-8-17-11;/h1-8,10H,9H2,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKANMZQEDIVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC4=CC=CC=N4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields . The reaction conditions are mild and often involve the use of catalytic amounts of sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, TBHP (tert-Butyl hydroperoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications, particularly in oncology and inflammatory diseases.

Anticancer Activity

Research indicates that N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride may inhibit tumor cell proliferation. Preliminary studies have shown significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (μM)
A549 (Lung)5.0
MCF-7 (Breast)7.5
HeLa (Cervical)6.0

These findings suggest that the compound may modulate signaling pathways involved in cell growth and survival, potentially through the inhibition of specific kinases associated with cancer progression .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. Studies have shown that treatment with this compound reduces edema in animal models of inflammation, indicating its potential as an anti-inflammatory agent .

Protein Kinase Inhibition

This compound has been identified as a modulator of protein kinase activity. In particular, it has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to reduced proliferation of cancer cells and may serve as a basis for developing new cancer therapies .

Antimicrobial Activity

Some derivatives of this compound have exhibited antimicrobial properties against various bacterial strains. The structure suggests potential efficacy against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Material Science Applications

Beyond biological applications, this compound may find utility in material science due to its unique structural properties. The compound's ability to form stable complexes with metal ions can be explored for applications in catalysis and sensor technology.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Synthesis and Characterization : The compound was synthesized using a multi-step process involving key intermediates derived from pyridine and benzofuro-pyrimidine scaffolds. Characterization techniques such as NMR and mass spectrometry confirmed its structure .
  • In Vivo Studies : Animal models treated with this compound showed significant reductions in tumor size compared to control groups, supporting its potential use in cancer therapy .
  • Clinical Relevance : Ongoing research aims to evaluate the safety profile and therapeutic index of this compound through clinical trials targeting specific cancers and inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The benzofuropyrimidine scaffold is shared among several compounds with varying substituents and biological activities. Key analogues include:

Compound Substituents Key Features
N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride Pyridin-2-ylmethyl at C4, HCl salt Enhanced solubility; kinase inhibition potential .
N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amine 7-methoxy, N-aryl at C4 Dual CLK1/DYRK1A kinase inhibition (IC₅₀: 0.1–1 μM) .
N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine Benzothiophene instead of benzofuran Reduced solubility; retained kinase inhibition but lower metabolic stability .
XL413 (S)-8-chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride Chloro, pyrrolidinyl at C2 Cdc7/Cdk9 dual inhibitor (IC₅₀: 10–50 nM) .
N-(4-methylphenyl)-2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-amine 2-phenyl, 4-methylphenyl at C4 Structural simplicity; limited bioactivity data .

Key Findings

Bioactivity :

  • Kinase Inhibition : The 7-methoxy-N-aryl analogue (Loidreau et al.) shows potent dual inhibition of CLK1 and DYRK1A kinases, critical in Alzheimer’s disease and cancer. Substituting benzofuran with benzothiophene reduces activity by 30–50%, likely due to altered π-stacking interactions .
  • Solubility : Hydrochloride salts (e.g., target compound, XL413) exhibit improved aqueous solubility compared to free bases, facilitating in vivo applications .

Synthetic Routes: The target compound is synthesized via nucleophilic substitution of 4-chlorobenzofuro[3,2-d]pyrimidine with pyridin-2-ylmethylamine, followed by HCl salt formation . In contrast, thieno[3,2-d]pyrimidines require sulfur-containing precursors (e.g., anthranilonitrile), leading to lower yields (≤60%) .

Thermal Stability: Benzofuropyrimidines generally exhibit higher melting points (144–262°C) than thieno analogues (267–270°C), attributed to stronger intermolecular interactions in the oxygen-rich scaffold .

Applications :

  • Pharmaceutical : XL413 and Loidreau’s compounds are validated in preclinical cancer models .
  • Material Science : Derivatives like benzofuropyrimidine-2,4-dicarbonitriles are patented for organic electroluminescence devices, highlighting structural versatility .

Biological Activity

N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in cancer therapy and as a modulator of various biological pathways. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C16H12N4O·HCl
  • Molecular Weight : 300.75 g/mol
  • CAS Number : [Not available]

The compound features a benzofuro[3,2-d]pyrimidine core, which is known for its role in various pharmacological activities.

Anticancer Properties

This compound has shown promising anticancer properties in various studies. The following table summarizes key findings from recent research:

Study Cell Lines Tested IC50 Values (µM) Mechanism of Action
Study 1A549 (Lung)< 10Induction of apoptosis via caspase activation
Study 2HepG2 (Liver)< 15Inhibition of proliferation through RXRα modulation
Study 3MCF7 (Breast)< 20Targeting DHFR pathway

In a study evaluating the compound's efficacy against human tumor cell lines, it demonstrated an IC50 value of less than 10 µM against A549 cells, indicating potent antiproliferative activity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, which are critical in programmed cell death processes .

  • Inhibition of Dihydrofolate Reductase (DHFR) : The compound has been shown to inhibit DHFR effectively, which is crucial for DNA synthesis and repair. This inhibition leads to reduced proliferation in cancer cells .
  • Retinoid X Receptor Alpha (RXRα) Modulation : The compound acts as a modulator of RXRα, a nuclear receptor that plays a vital role in regulating gene expression related to cell growth and differentiation. By antagonizing RXRα, it can induce apoptosis in cancer cells .
  • Apoptotic Pathways : Studies have indicated that this compound can stimulate apoptotic mechanisms through the cleavage of poly ADP-ribose polymerase (PARP), which is a marker for apoptosis .

Case Study 1: Anticancer Efficacy in Lung Cancer

A recent study investigated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with concentrations as low as 5 µM resulted in significant growth inhibition and induced apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Liver Cancer Cell Line Evaluation

In HepG2 liver cancer cells, the compound exhibited an IC50 value of approximately 15 µM. Further analysis revealed that it inhibited cell viability by disrupting cell cycle progression at the G1 phase, suggesting its potential use in liver cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogs like N-aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines are synthesized by reacting amines with halogenated pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF). Yields (38–84%) depend on stoichiometry, temperature, and catalyst use. Hydrochloride salts are typically formed by treating free bases with anhydrous HCl gas in diethyl ether, as demonstrated for structurally similar compounds .
  • Key Data : Reaction optimization (e.g., 81% yield for a pyrrolo[3,2-d]pyrimidine analog via HCl gas treatment) highlights the importance of solvent choice and acid stoichiometry .

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

  • Methodological Answer : Characterization involves:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. For example, methyl groups in similar compounds show δ ~2.5–3.8 ppm, while aromatic protons appear at δ 6.5–8.5 ppm .
  • Elemental Analysis : Verify purity (e.g., Cl% within 0.1% of theoretical values) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for protonated ions).
    • Conflict Resolution : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or residual solvents. Recrystallization in methanol/chloroform (1:5) improves consistency .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., kinase inhibition vs. cytotoxicity) be systematically analyzed for this compound?

  • Methodological Answer : Use dose-response assays (e.g., IC₅₀ curves) to distinguish target-specific effects from off-target toxicity. For benzofuropyrimidine analogs, kinase inhibition (e.g., CLK1/DYRK1A) is evaluated via radioactive ATP-binding assays, while cytotoxicity is tested in cell lines (e.g., MTT assays). Data contradictions may arise from assay sensitivity or cell-type variability. Normalize results to positive controls (e.g., staurosporine for kinase inhibition) .
  • Case Study : A benzo[b]furo[3,2-d]pyrimidine analog showed IC₅₀ = 10–30 nM for CECR2 inhibition but required ≤2 µM in cellular assays to avoid cytotoxicity, highlighting the need for selectivity indices .

Q. What strategies optimize the compound’s aqueous solubility for in vivo studies without compromising bioactivity?

  • Methodological Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., methoxy or dimethylamino) on the pyridine or benzofuran rings. For example, N-methylation of pyrrolo[3,2-d]pyrimidines increased solubility by 3-fold .
  • Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes. A thieno[3,2-d]pyrimidine analog achieved 1.2 mg/mL solubility via hydroxypropyl-β-cyclodextrin encapsulation .
    • Trade-offs : Hydrophilic modifications may reduce membrane permeability, requiring logP calculations (optimal range: 2–3.5) .

Q. How do reaction mechanisms for byproduct formation (e.g., oxadiazoles) during synthesis impact scalability?

  • Methodological Answer : Byproducts like 1,2,4-oxadiazoles can form via cyclization of intermediates with hydroxylamine. Monitor reactions using TLC or HPLC and adjust pH/temperature to suppress side pathways. For example, maintaining pH <5 during benzofuropyrimidine synthesis minimizes oxadiazole formation .
  • Scale-up Considerations : Continuous flow reactors reduce byproduct accumulation via precise residence time control, as demonstrated for furo[2,3-d]pyrimidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.